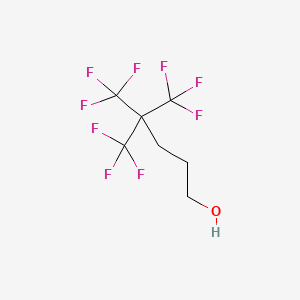

3-(Nonafluoro-tert-butyl)propan-1-ol

Description

Significance of Fluorinated Alcohols in Contemporary Chemical Research

Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), are widely recognized for their distinctive solvent properties and their ability to promote a variety of chemical reactions. nih.gov Their strong hydrogen-bond-donating ability, coupled with low nucleophilicity and high ionizing power, allows them to stabilize charged intermediates and transition states, often leading to enhanced reactivity and selectivity. nih.govtcichemicals.com These properties have rendered them invaluable as solvents or co-solvents in challenging transformations, including C-H functionalization and oxidation reactions. tcichemicals.com Moreover, the incorporation of fluorinated alcohol moieties into larger molecules is a key strategy in the design of advanced materials and pharmaceuticals.

Structural and Electronic Characteristics of the Nonafluoro-tert-butyl Moiety in Aliphatic Systems

The nonafluoro-tert-butyl group, -C(CF₃)₃, is one of the most powerful electron-withdrawing and sterically demanding groups in organic chemistry. Its three trifluoromethyl substituents create a strong inductive effect, significantly lowering the electron density of adjacent functionalities. For instance, nonafluoro-tert-butyl alcohol, the perfluorinated analog of tert-butyl alcohol, exhibits a pKa of 5.4, making it as acidic as some carboxylic acids. wikipedia.org This profound electronic influence is expected to be transmitted through the propyl chain in 3-(nonafluoro-tert-butyl)propan-1-ol, impacting the acidity and reactivity of the terminal hydroxyl group.

From a structural standpoint, the bulky nature of the nonafluoro-tert-butyl group can impose significant steric hindrance, influencing reaction pathways and the conformational preferences of the molecule. This steric congestion is a critical factor in the design of catalysts and functional molecules where control of the local environment is paramount.

Overview of Academic Research Trajectories for Fluorinated Propanol (B110389) Derivatives

Research into fluorinated propanol derivatives has largely concentrated on compounds like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). Studies have extensively explored its use as a specialized solvent for a wide range of polymers and in promoting various organic syntheses. nih.gov The applications of HFIP span from its role as a precursor to the anesthetic sevoflurane (B116992) to its use in solubilizing peptides and monomerizing protein aggregates in biochemistry. nih.gov

In contrast, a thorough review of the academic literature reveals a significant scarcity of research specifically dedicated to this compound. While its existence is noted in chemical supplier catalogs, in-depth studies detailing its synthesis, characterization, and potential applications are conspicuously absent. This highlights a considerable gap in the exploration of fluorinated propanol derivatives.

Research Gaps and Emerging Areas for this compound

The principal research gap concerning this compound is the lack of fundamental academic investigation into its properties and reactivity. The unique combination of the strongly electron-withdrawing nonafluoro-tert-butyl group and a primary alcohol functionality suggests several promising avenues for future research.

Emerging areas for investigation could include:

Novel Solvent Systems: Investigating its potential as a solvent or co-solvent, particularly in reactions where the unique steric and electronic properties of the nonafluoro-tert-butyl group could offer advantages over existing fluorinated alcohols.

Polymer Chemistry: Its use as a monomer or functionalizing agent for the synthesis of advanced polymers with tailored properties, such as enhanced thermal stability, chemical resistance, or specific surface characteristics.

Synthesis of Novel Materials: The terminal hydroxyl group provides a handle for further chemical modification, enabling the synthesis of novel surfactants, liquid crystals, or functional coatings.

Probes for ¹⁹F NMR/MRI: The nine equivalent fluorine atoms of the nonafluoro-tert-butyl group could make this molecule a valuable building block for the development of sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). acs.org

Interactive Data Tables

Physical Properties of this compound

| Property | Value |

| CAS Number | 14115-49-2 |

| Molecular Formula | C₇H₇F₉O |

| Purity | 97% |

Note: Data sourced from commercial supplier information. vwr.com

Comparison of Related Fluorinated Alcohols

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa |

| Nonafluoro-tert-butyl alcohol | C₄HF₉O | 236.04 | 45 | 5.4 |

| Hexafluoroisopropanol (HFIP) | C₃H₂F₆O | 168.04 | 58.2 | 9.3 |

| Trifluoroethanol (TFE) | C₂H₃F₃O | 100.04 | 74-78 | 12.4 |

| This compound | C₇H₇F₉O | 294.11 | Not Available | Not Available |

Note: Data for nonafluoro-tert-butyl alcohol, HFIP, and TFE are from publicly available chemical databases and research articles. nih.govwikipedia.org

Strategies for Incorporating the Nonafluoro-tert-butyl Group into Aliphatic Scaffolds

The synthesis of molecules containing the nonafluoro-tert-butyl group, (CF₃)₃C–, presents unique challenges due to the group's steric bulk and the strong carbon-fluorine bonds. Several strategies have been developed to install this moiety onto aliphatic frameworks.

Direct Fluorination and Precursor Functionalization Approaches

Direct fluorination of a hydrocarbon tert-butyl group to its perfluorinated counterpart is exceptionally challenging and not a synthetically viable route due to the high energy of C-H bonds and the aggressive nature of many fluorinating agents, which often leads to fragmentation.

A more practical and widely adopted strategy involves the use of pre-functionalized building blocks where the nonafluoro-tert-butyl group is already assembled. A primary precursor is nonafluoro-tert-butyl alcohol, ((CF₃)₃COH), which can be synthesized by the addition of trichloromethyllithium to hexafluoroacetone, followed by a halogen exchange reaction. wikipedia.org This alcohol can then be used to create other key reagents. For instance, it serves as a precursor for synthesizing nonafluoro-2-iodo-2-methylpropane ((CF₃)₃CI), a crucial reagent for radical reactions. rsc.org These pre-functionalized synthons provide a reliable method for introducing the intact perfluorinated group into larger molecules.

Radical and Ionic Addition Reactions for Perfluorinated Moiety Introduction

Radical addition reactions are among the most effective methods for forming C-C bonds with the nonafluoro-tert-butyl group. The process typically involves the generation of the nonafluoro-tert-butyl radical, (CF₃)₃C•, from a precursor like nonafluoro-tert-butyl iodide, (CF₃)₃CI. This radical is electrophilic and readily adds to the double bonds of unactivated alkenes. acs.orgrsc.org

The initiation of these radical reactions can be achieved through several methods:

Photolysis: UV or visible light irradiation can induce homolytic cleavage of the C-I bond in (CF₃)₃CI to generate the desired radical. rsc.orgrsc.orgnih.gov

Chemical Initiators: Peroxides or other radical initiators can be used to start a radical chain reaction. mdpi.com

Electron Donor-Acceptor (EDA) Complexes: Mild, catalyst-free initiation can be achieved through the formation of an EDA complex between a fluoroalkyl iodide and an electron-rich species, which becomes photochemically active under visible light. wustl.edu

The general mechanism involves the addition of the (CF₃)₃C• radical to an alkene, forming a new carbon-centered radical. This intermediate then typically abstracts an iodine atom from another molecule of (CF₃)₃CI to yield the 1,2-addition product and propagate the radical chain. rsc.orgrsc.org This atom transfer radical addition (ATRA) is a powerful tool for the iodoperfluoroalkylation of alkenes. rsc.org

While radical additions are prevalent, ionic additions involving a nonafluoro-tert-butyl cation or anion are less common for constructing aliphatic C-C bonds due to the electronic properties and stability of these intermediates. However, perfluoroalkylorganometallic reagents can be used in specific contexts, such as the addition to carbonyl groups. nih.gov

Utilization of Nonafluoro-tert-butyl Alcohol as a Key Building Block

Nonafluoro-tert-butyl alcohol is a versatile and fundamental building block for creating a range of fluorinated compounds. chemimpex.comlabclinics.com Its hydroxyl group can be modified to generate various reagents and intermediates. For example, it can be used to prepare precursors for derivatization or as a component in coupling reactions. sigmaaldrich.com Research has demonstrated its use in preparing more complex fluorinated molecules, highlighting its role in creating innovative compounds for pharmaceuticals and materials science. chemimpex.comsigmaaldrich.com A highly efficient, transition-metal-free method has been developed to incorporate the nonafluoro-tert-butoxy group into arenes using diaryliodonium salts, showcasing the synthetic utility derived from this alcohol. acs.org

Targeted Synthesis of this compound

While specific literature detailing a multi-step synthesis for this compound is scarce, a viable pathway can be constructed based on the well-established radical addition methodologies discussed previously.

Multi-Step Synthetic Pathways from Readily Available Starting Materials

A plausible and efficient route to this compound involves the radical addition of nonafluoro-tert-butyl iodide to a readily available three-carbon starting material, such as allyl alcohol or a protected derivative.

Proposed Synthetic Pathway:

Radical Precursor Generation: The nonafluoro-tert-butyl radical, (CF₃)₃C•, is generated in situ from nonafluoro-tert-butyl iodide, (CF₃)₃CI, typically through photolysis or with a chemical initiator.

Radical Addition to an Allylic Substrate: The generated radical adds to the double bond of an allyl derivative (CH₂=CHCH₂-X). Allyl alcohol itself can be used, though protection of the hydroxyl group (e.g., as an acetate or silyl ether) may be employed to prevent side reactions. The addition of the electrophilic (CF₃)₃C• radical occurs preferentially at the terminal carbon of the double bond to form the more stable secondary radical intermediate.

Iodine Atom Transfer: The resulting radical intermediate abstracts an iodine atom from another molecule of (CF₃)₃CI, yielding an iodinated adduct, (CF₃)₃C-CH₂-CHI-CH₂-OH.

Reductive Dehalogenation: The final step involves the removal of the iodine atom and its replacement with a hydrogen atom. This can be accomplished using standard radical dehalogenation methods, such as treatment with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), or via other reductive processes to afford the target compound, this compound. thieme-connect.de

This multi-step approach leverages common and reliable reactions in fluorine chemistry to construct the target molecule from simple precursors.

Optimization of Reaction Conditions for Yield and Selectivity

For the radical addition step , several factors must be considered to maximize the yield of the desired iodinated intermediate and minimize side reactions like polymerization or elimination.

| Parameter | Condition | Effect on Yield and Selectivity |

| Initiator | Photochemical (Blue LEDs, UV) vs. Chemical (Peroxides) | Photochemical methods often provide milder conditions. The choice of initiator can affect reaction rate and efficiency. nih.govmdpi.com |

| Solvent | Aprotic solvents (e.g., MeCN, DMA, THF) | Solvent polarity can influence the stability of intermediates and the efficiency of the EDA complex formation in catalyst-free systems. wustl.edu |

| Base | Organic or Inorganic Bases (e.g., K₃PO₄, Et₃N) | In some systems, particularly those involving elimination, the choice and stoichiometry of the base are crucial for directing the reaction toward the desired product. wustl.edu |

| Temperature | 25°C to 80°C | Higher temperatures can increase reaction rates but may also promote undesired side reactions. Optimization is key. |

| Concentration | High dilution vs. concentrated | Reactant concentration affects the competition between intermolecular addition and potential intramolecular side reactions or polymerization. |

This table is interactive. Users can sort and filter the data to explore the impact of different reaction parameters.

For example, in a study on the visible-light-promoted atom transfer radical addition-elimination of fluoroalkyl iodides to alkenes, a screen of solvents and bases was performed. It was found that polar aprotic solvents like DMA and DMF gave superior results, and the choice of base was critical in determining the ratio of the addition product to the elimination product. wustl.edu Such optimization studies are essential for developing a high-yielding synthesis of the iodinated precursor to this compound. The subsequent reductive dehalogenation step is generally a high-yielding and reliable reaction. thieme-connect.de

Structure

3D Structure

Properties

IUPAC Name |

5,5,5-trifluoro-4,4-bis(trifluoromethyl)pentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F9O/c8-5(9,10)4(2-1-3-17,6(11,12)13)7(14,15)16/h17H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCNFCSCLGBVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Analytical Elucidation of 3 Nonafluoro Tert Butyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Different NMR techniques provide specific information about the atomic arrangement and chemical environment within 3-(Nonafluoro-tert-butyl)propan-1-ol.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Backbone and Functional Group Assignment

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental techniques for elucidating the carbon-hydrogen framework of organic molecules.

In the ¹H NMR spectrum of a related compound, propan-1-ol, the hydrogen atoms exhibit distinct chemical shifts based on their local electronic environments. docbrown.info Typically, the hydroxyl proton (-OH) appears as a singlet, while the methylene protons (-CH₂-) adjacent to the hydroxyl group and the other methylene and methyl protons show characteristic splitting patterns due to spin-spin coupling. docbrown.info For this compound, the proton signals would be expected to correspond to the -CH₂CH₂OH portion of the molecule, with the highly electronegative nonafluoro-tert-butyl group influencing the chemical shifts of the adjacent methylene protons.

The ¹³C NMR spectrum provides information about the carbon skeleton. In propan-1-ol, three distinct carbon signals are observed, with the carbon atom bonded to the hydroxyl group appearing at the lowest field due to the deshielding effect of the oxygen atom. docbrown.info For this compound, one would expect to see signals for the three carbons of the propanol (B110389) backbone, as well as signals for the quaternary carbon and the three equivalent trifluoromethyl carbons of the nonafluoro-tert-butyl group. The chemical shifts of the propanol carbons would be significantly influenced by the strong electron-withdrawing effect of the fluorinated substituent.

| Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂-OH | Triplet | Downfield |

| -CH₂- | Multiplet | Mid-field |

| -CH₂-C(CF₃)₃ | Multiplet | Upfield (relative to other CH₂) |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis, Quantification, and Imaging Applications

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated organic compounds. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to strong NMR signals. cnr.it

For this compound, the nine fluorine atoms of the nonafluoro-tert-butyl group are chemically equivalent. This equivalence results in a single, sharp singlet in the ¹⁹F NMR spectrum. cnr.it The chemical shift of this singlet is a characteristic feature of the perfluoro-tert-butyl group. For instance, in a similar compound containing a perfluoro-tert-butoxy tag, the ¹⁹F NMR signal appears at -71.3 ppm. cnr.it

The high sensitivity and the presence of nine equivalent fluorine atoms make this compound suitable for quantitative NMR (qNMR) applications. The integral of the ¹⁹F NMR signal can be used to accurately determine the concentration of the compound in a sample.

Furthermore, the favorable properties of the ¹⁹F nucleus, including its high sensitivity and the absence of endogenous fluorine in biological systems, make compounds like this compound potential candidates for use as probes in ¹⁹F Magnetic Resonance Imaging (MRI). cnr.itnih.gov The intense and sharp singlet from the nine equivalent fluorine atoms is easily detectable, which is a key requirement for imaging agents. cnr.it

Advanced 2D NMR Techniques for Connectivity and Stereochemical Elucidation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between atoms in a molecule.

An HSQC experiment would show correlations between directly bonded protons and carbons. For this compound, this would confirm the assignments of the protons and carbons in the -CH₂CH₂OH backbone.

An HMBC experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. This would be particularly useful in confirming the connectivity between the propanol chain and the nonafluoro-tert-butyl group. For example, correlations would be expected between the protons of the methylene group adjacent to the fluorinated group and the quaternary carbon of the nonafluoro-tert-butyl group. In a similar structure like tert-butanol, HMBC shows correlations between the methyl protons and the quaternary carbon. nanalysis.com

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and thus the molecular formula of a compound. For this compound (C₇H₅F₉O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in the unambiguous identification of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

For alcohols, a common fragmentation pattern is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org In the case of this compound, the molecular ion may be weak or absent, which is common for alcohols. libretexts.org

Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃) from the tert-butyl group is not possible as it is perfluorinated. Instead, loss of a trifluoromethyl radical (•CF₃) is a plausible fragmentation pathway.

Alpha-cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent carbon.

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment ion with a mass 18 units less than the molecular ion. libretexts.org

Fragmentation of the nonafluoro-tert-butyl group: This would lead to characteristic fragment ions corresponding to CₓFᵧ⁺ species.

The fragmentation pattern of this compound would be distinct from simple alcohols like propan-1-ol, where the base peak is often at m/z 31, corresponding to the [CH₂OH]⁺ ion. docbrown.info The presence of the bulky and highly stable nonafluoro-tert-butyl group would significantly influence the fragmentation, likely leading to prominent peaks corresponding to the loss of this group or its fragments.

| Fragment Ion | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| [M - H₂O]⁺• | C₇H₃F₉⁺• | Loss of water |

| [M - •CF₃]⁺ | C₆H₅F₆O⁺ | Loss of a trifluoromethyl radical |

| [C(CF₃)₃]⁺ | C₄F₉⁺ | Cleavage of the C-C bond between the propanol chain and the tert-butyl group |

| [CH₂CH₂OH]⁺ | C₂H₅O⁺ | Cleavage of the C-C bond adjacent to the fluorinated group |

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in determining the purity of this compound and in analyzing its presence in complex mixtures. The choice between gas and liquid chromatography is dictated by the compound's volatility and thermal stability.

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds. Given the volatility of many fluorinated alcohols, GC is a suitable method for the purity assessment of this compound. A high-purity standard of the compound is essential for accurate quantification and method validation. Commercial suppliers of this compound often specify a purity of 97% or higher, which is typically verified using GC coupled with a flame ionization detector (FID) or a mass spectrometer.

For less volatile or thermally labile impurities that may be present in a sample of this compound, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative. Reversed-phase HPLC, using a C18 or other suitable hydrophobic stationary phase, can effectively separate the target compound from non-volatile or more polar impurities. The selection of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired separation.

Table 1: Illustrative Chromatographic Conditions for Purity Assessment

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5) | Reversed-phase column (e.g., C18, C8) |

| Injector Temperature | 250 °C | N/A |

| Oven Temperature Program | Initial 50 °C, ramp to 280 °C | Isocratic or gradient elution |

| Carrier Gas/Mobile Phase | Helium or Nitrogen | Acetonitrile/Water or Methanol/Water |

| Detector | Flame Ionization Detector (FID) | Ultraviolet (UV) or Refractive Index (RI) |

| Typical Application | Purity of volatile compounds | Analysis of non-volatile impurities |

For the unambiguous identification and quantification of this compound in complex matrices, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized, and the resulting mass-to-charge ratio of the fragments is measured. This provides a unique mass spectrum that serves as a molecular fingerprint for identification. While specific GC-MS studies on this compound are not widely available, the analysis of structurally similar fluorinated compounds is well-established.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds in complex mixtures, particularly for those that are not amenable to GC. This technique is widely used for the analysis of per- and polyfluoroalkyl substances (PFAS) in various environmental and biological samples. The principles of LC-MS/MS are directly applicable to the analysis of this compound. The compound would first be separated by LC, then ionized (e.g., by electrospray ionization), and the precursor ion is selected and fragmented. The resulting product ions are then detected, providing a high degree of certainty in identification and quantification.

Table 2: Typical Mass Spectrometry Parameters for Fluorinated Compound Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), negative mode |

| Mass Analyzer | Quadrupole, Ion Trap | Triple Quadrupole (QqQ), Time-of-Flight (TOF) |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | Multiple Reaction Monitoring (MRM) for quantification |

| Application | Identification and quantification in relatively clean samples | Trace-level analysis in complex matrices |

Elemental Analysis Techniques for Total Fluorine Content Determination

Beyond chromatographic techniques that identify and quantify the intact molecule, elemental analysis methods are crucial for determining the total fluorine content, providing a broader measure of all fluorine-containing species in a sample.

Combustion Ion Chromatography (CIC) is a robust method for the determination of total organic fluorine (TOF), which includes contributions from compounds like this compound. measurlabs.com This technique is particularly valuable as a screening tool for the presence of fluorinated organic compounds in a sample. measurlabs.comthermofisher.com

The CIC process involves the complete combustion of a sample in an oxygen-rich atmosphere at high temperatures (typically 900-1100 °C). During combustion, all organic fluorine is converted to hydrogen fluoride (HF). The resulting gases are then passed through an absorption solution, where the HF is trapped as fluoride ions (F⁻). This solution is subsequently injected into an ion chromatograph, where the fluoride concentration is measured.

CIC can be adapted to measure different fractions of organic fluorine:

Extractable Organic Fluorine (EOF): This fraction represents the fluorine from organic compounds that can be extracted from a solid sample using a solvent.

The determination of AOF by CIC is a standardized method for environmental monitoring and can be applied to assess the presence of this compound and other fluorinated organic compounds in aqueous samples. youtube.com

Table 3: Key Steps in Combustion Ion Chromatography (CIC) Analysis

| Step | Description |

|---|---|

| 1. Sample Preparation | Extraction for EOF or adsorption for AOF. youtube.com |

| 2. Combustion | High-temperature combustion of the sample extract or sorbent. |

| 3. Absorption | Trapping of the resulting hydrogen fluoride in an absorption solution. |

| 4. Ion Chromatography | Separation and quantification of the fluoride ion in the absorption solution. |

Computational and Theoretical Investigations of 3 Nonafluoro Tert Butyl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometries

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) Approaches for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 3-(Nonafluoro-tert-butyl)propan-1-ol, DFT would be employed to determine its ground-state properties.

Researchers would typically perform geometry optimization to find the lowest energy arrangement of the atoms, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. The bulky and highly electronegative nonafluoro-tert-butyl group is expected to significantly influence the geometry of the propanol (B110389) backbone. DFT calculations would also yield crucial electronic properties, including the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

A hypothetical data table derived from such a DFT study on this compound might look like this:

| Property | Predicted Value | Units |

| Ground State Energy | [Value] | Hartrees |

| Dipole Moment | [Value] | Debye |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

| C-O Bond Length | [Value] | Å |

| O-H Bond Length | [Value] | Å |

| C-C-O Bond Angle | [Value] | Degrees |

Ab Initio Methods for High-Accuracy Energy and Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally expensive than DFT but can provide higher accuracy for energy and structural determination.

For this compound, ab initio calculations would serve to refine the geometries and energies obtained from DFT. They are particularly valuable for benchmarking the results from less computationally demanding methods and for studying systems where electron correlation effects are significant. High-accuracy energy calculations are crucial for determining the relative stability of different conformers (spatial arrangements of the molecule) and for calculating reaction energies with a high degree of confidence.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules.

Investigation of Intermolecular Interactions and Solvent Effects

MD simulations are exceptionally well-suited for studying how this compound interacts with itself and with solvent molecules. Simulations of the pure liquid would reveal details about its bulk properties, such as density and radial distribution functions, which describe the probability of finding neighboring molecules at a certain distance. A key focus would be the hydrogen bonding involving the hydroxyl (-OH) group.

When simulated in a solvent, such as water or an organic solvent, MD can illustrate how the solvent molecules arrange themselves around the solute. Given the molecule's amphiphilic nature—having a polar hydroxyl head and a nonpolar, fluorous tail—these simulations would be critical for understanding its solubility and aggregation behavior. The interactions between the highly fluorinated part of the molecule and the solvent are of particular interest, as fluorous compounds often exhibit unique phase behavior.

Prediction of Chemical Reactivity and Spectroscopic Parameters

Computational methods can predict how a molecule will behave in chemical reactions and how it will interact with electromagnetic radiation.

For this compound, DFT calculations can be used to generate maps of the electrostatic potential on the molecule's surface. These maps indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a guide to where the molecule is most likely to react. For instance, the oxygen of the hydroxyl group would be an expected site for electrophilic attack, while the acidic proton would be susceptible to attack by a base.

Furthermore, quantum chemical calculations can predict various spectroscopic parameters. By calculating the vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. Comparing these predicted spectra with experimental data can help confirm the molecule's structure and identify its various conformers. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra, which is a primary tool for structure elucidation in organic chemistry.

A hypothetical table of predicted spectroscopic data could include:

| Parameter | Predicted Value |

| O-H Stretch Frequency (IR) | [Value] cm⁻¹ |

| C-F Stretch Frequencies (IR) | [Range of Values] cm⁻¹ |

| ¹H NMR Chemical Shift (O-H) | [Value] ppm |

| ¹⁹F NMR Chemical Shift (CF₃) | [Value] ppm |

| ¹³C NMR Chemical Shift (C-OH) | [Value] ppm |

Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, including those involving fluorinated alcohols. By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers, which govern the reaction kinetics and product distributions.

Density Functional Theory (DFT) is a primary workhorse for these investigations due to its favorable balance of accuracy and computational cost. rsc.orgresearchgate.net For a molecule like this compound, DFT calculations would be used to model various potential reactions, such as dehydration, oxidation, or esterification. For instance, in modeling the dehydration of an alcohol, calculations would identify the transition state structure for the elimination of a water molecule and determine the activation energy for this process. arxiv.org

The process typically involves:

Geometry Optimization: The three-dimensional structures of reactants, products, intermediates, and transition states are optimized to find the lowest energy conformations. nih.gov

Frequency Calculations: These are performed to confirm the nature of the stationary points on the PES. Reactants and products will have all positive (real) vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

For fluorinated compounds, the choice of DFT functional and basis set is crucial for obtaining accurate results. Functionals that include dispersion corrections, such as ωB97XD, are often recommended for systems where non-covalent interactions may be significant. rsc.orgnsf.gov The insights gained from these models are invaluable for understanding reactivity and designing new synthetic routes or catalysts. researchgate.netresearchgate.net

| Species | Electronic Energy (Hartree) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Reactant | -1234.5678 | -774890.1 | -774930.5 | 0.0 |

| Transition State | -1234.5321 | -774867.7 | -774905.2 | +25.3 |

| Product | -1234.5987 | -774909.5 | -774955.1 | -24.6 |

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. The prediction of NMR parameters through computational methods is a powerful aid in assigning complex spectra, particularly for organofluorine compounds which can exhibit complex ¹⁹F NMR spectra. nih.govresearchgate.net

The standard approach for predicting NMR chemical shifts involves a two-step process using quantum mechanical calculations, most commonly DFT:

Geometry Optimization: A high-quality molecular geometry is obtained by optimizing the structure of the molecule. For flexible molecules like this compound, it is important to identify the lowest energy conformer or perform a Boltzmann-weighted average over several low-energy conformers, as the chemical shifts are sensitive to the molecular geometry. researchgate.net

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. nsf.gov The isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS) for ¹H or CFCl₃ for ¹⁹F.

The accuracy of these predictions is highly dependent on the level of theory. Studies on various fluorinated molecules have benchmarked numerous DFT functionals and basis sets. rsc.orgresearchgate.netnih.gov For ¹⁹F NMR chemical shifts, functionals like ωB97XD, B3LYP, and BHandHLYP, paired with basis sets such as 6-31+G(d,p) or aug-cc-pVDZ, have shown good performance, often yielding predictions within a few ppm of experimental values after linear scaling. rsc.orgnsf.govnih.govnih.gov Machine learning techniques are also emerging as a complementary approach to refine predictions based on large datasets of experimental and calculated shifts. chemrxiv.org

Computational methods can also predict spin-spin coupling constants (J-couplings), which provide valuable information about the connectivity and stereochemistry of a molecule. These calculations are more computationally demanding than chemical shift predictions but can be crucial for unambiguously assigning complex spin systems.

| Nucleus | Position | Calculated δ (ppm) | Scaled Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|---|---|

| ¹⁹F | -(CF₃)₃ | -75.2 | -73.8 | -74.1 |

| ¹H | -CH₂-OH | 3.85 | 3.70 | 3.72 |

| ¹H | -CH₂-CH₂OH | 2.10 | 2.01 | 2.05 |

| ¹H | -OH | 1.95 | 1.85 | 1.88 |

Applications in Advanced Materials Science and Synthetic Chemistry

A Foundational Component for Complex Molecular Architectures

The structure of 3-(Nonafluoro-tert-butyl)propan-1-ol makes it an invaluable monomer and initiator in the synthesis of complex molecules with tailored properties.

Integration into Fluorinated Polymers and Copolymers

While direct polymerization of this compound is not extensively documented, its derivatives are utilized in creating fluorinated polymers and copolymers. The related compound, nonafluoro-tert-butyl alcohol, serves as a precursor in the synthesis of semifluorinated polymers. For instance, semifluorinated polymer surfactants have been synthesized using a monomethyl poly(ethylene glycol) (mPEG) as a hydrophilic head group and one to three perfluoro-tert-butyl (PFtB) groups as the fluorophilic tail. researchgate.netnih.govnih.gov These polymers demonstrate the ability to form stable micelles in aqueous solutions, indicating the significant influence of the PFtB group on the self-assembly properties of the resulting macromolecules. researchgate.netnih.govnih.gov

The synthesis of such polymers often involves the conversion of the parent alcohol to a more reactive intermediate that can then be incorporated into a polymer backbone. This approach allows for the precise introduction of the bulky fluorinated moiety, which can significantly alter the surface properties, thermal stability, and chemical resistance of the final polymer.

Crafting Novel Fluorinated Surfactants and Amphiphilic Systems

The distinct hydrophobic and lipophobic nature of the nonafluoro-tert-butyl group makes this compound an attractive starting material for the design of novel fluorinated surfactants. These surfactants are critical components in a variety of applications, from specialty coatings to drug delivery systems. nih.gov

Research into semifluorinated polymer surfactants containing the perfluoro-tert-butyl (PFtB) moiety has shown that these molecules can self-assemble into stable, spherical micelles. researchgate.netnih.govnih.gov For example, polymers with three PFtB groups have been shown to form micelles approximately 12 nm in size. researchgate.netnih.govnih.gov These amphiphilic systems can also effectively emulsify other fluorinated compounds, such as sevoflurane (B116992) with perfluorooctyl bromide (PFOB) as a stabilizer. researchgate.netnih.gov

Advancing the Frontiers of Fluorous Chemistry

Fluorous chemistry utilizes highly fluorinated compounds to facilitate the separation and purification of reaction products. The nonafluoro-tert-butyl group in this compound provides a "fluorous tag" that can be exploited in these advanced separation techniques.

Enabling Fluorous Tagging and Sophisticated Separation Strategies

Fluorous tagging is a powerful strategy in solution-phase synthesis that simplifies the purification of complex reaction mixtures. nih.gov A fluorous tag, typically a perfluoroalkyl group, is attached to a molecule of interest, rendering it highly soluble in fluorous solvents and easily separable from non-fluorinated compounds. wikipedia.org This separation can be achieved through liquid-liquid extraction with a fluorous solvent or by fluorous solid-phase extraction (F-SPE). nih.govnih.gov

Derivatives of tert-butyl alcohol have been explored as reagents for protecting carboxylic acids in fluorous synthesis, demonstrating the utility of the tert-butyl group in these applications. nih.gov The propyl spacer in this compound provides a convenient point of attachment for creating a variety of fluorous tags, which can be appended to substrates or reagents to facilitate their separation. nih.gov

Modulating Phase Partitioning and Solubility in Fluorous Media

The partitioning of a fluorous-tagged molecule between a fluorous solvent and a conventional organic or aqueous solvent is a key principle in fluorous separations. The high fluorine content of the nonafluoro-tert-butyl group strongly influences this partitioning behavior, driving the tagged molecule into the fluorous phase. wikipedia.org

This selective solubility is the basis for fluorous biphase systems, where a reaction can be carried out in a homogeneous phase at an elevated temperature, and upon cooling, the fluorous catalyst or product separates into a distinct fluorous phase for easy recovery. tcichemicals.com The unique solubilizing properties of the nonafluoro-tert-butyl group are therefore central to the design and implementation of these green and efficient chemical processes.

Paving the Way for Advanced Functional Materials

The incorporation of the 3-(nonafluoro-tert-butyl)propyl moiety into materials can lead to the development of advanced functional materials with unique and valuable properties. The bulky and highly fluorinated nature of this group can impart hydrophobicity, oleophobicity, and enhanced thermal and chemical stability. chemimpex.com

Surface Modification and Hydrophobicity Enhancement in Coatings

The presence of the nonafluoro-tert-butyl group, a perfluorinated moiety, strongly suggests the potential of this compound and its derivatives to be effective agents for surface modification, specifically for enhancing hydrophobicity. Perfluorinated compounds are well-known for their ability to lower surface energy, leading to surfaces that are repellent to both water and oils. The hydroxyl group of this compound provides a reactive site through which it can be chemically bonded to surfaces or incorporated into polymer coatings.

While the fundamental principles of fluorine chemistry support this application, detailed research findings specifically documenting the use of this compound in the formulation of hydrophobic coatings and the resulting surface properties, such as contact angle measurements, are not extensively detailed in publicly available literature. However, the covalent functionalization of polymers with such fluorinated moieties is a recognized strategy for developing materials with tailored surface properties.

Components in Chemical Sensing and Advanced Imaging Probes (e.g., ¹⁹F MRI Contrast Agents)

The application of this compound as a component in advanced imaging probes, particularly for fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI), is a notable area of research. The nine magnetically equivalent fluorine atoms in the nonafluoro-tert-butyl group produce a strong, single ¹⁹F NMR signal, making it an excellent tag for creating contrast agents. Since biological tissues have negligible endogenous fluorine, ¹⁹F MRI allows for background-free imaging.

A significant application of this compound is in the synthesis of functionalized polymers for creating detectable nanocarriers. For instance, it has been used as an initiator in the ring-opening polymerization of ε-caprolactone to produce a nonafluoro-functionalized poly(ε-caprolactone) (FPCL). core.ac.uk This fluorinated polymer can be blended with other polymers, such as PEG-PCL, to form nanoparticles. core.ac.uk

These nanoparticles are designed to be stable in biological environments and can be loaded with therapeutic agents, creating theranostic platforms that combine drug delivery with non-invasive imaging. The mobility of the branched nonafluoro-tert-butyl group within the nanoparticle core is crucial for achieving a sharp ¹⁹F NMR signal with a suitable transverse relaxation time (T2), which is essential for clear imaging. core.ac.uk

The research into these fluorinated nanocarriers has demonstrated that the incorporation of the moiety derived from this compound results in nanoparticles with promising ¹⁹F NMR properties, including a strong signal and favorable relaxation times, even after being loaded with a drug. core.ac.uk This underscores the utility of this compound as a key building block for the next generation of advanced medical imaging agents.

Table 1: ¹⁹F NMR Properties of Nanoparticles Functionalized with this compound Derived Polymer

| Property | Value | Reference |

| ¹⁹F NMR Signal | Sharp and Intense | core.ac.uk |

| Transverse Relaxation Time (T2) | Suitable for Imaging | core.ac.uk |

| Drug Loading Effect on Signal | Properties Maintained | core.ac.uk |

Environmental Disposition and Mechanistic Degradation Studies of Fluorinated Alcohols

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation, driven by natural physical and chemical processes, plays a crucial role in the transformation of chemical compounds in the environment. For fluorinated alcohols, these pathways are primarily dictated by atmospheric and aqueous conditions.

Photolytic and Oxidative Transformations in Aqueous and Atmospheric Systems

In the atmosphere, fluorotelomer alcohols are susceptible to oxidation, primarily initiated by hydroxyl radicals (•OH). This process is a significant pathway for the degradation of volatile FTOHs. Smog chamber studies on various FTOHs have demonstrated that their atmospheric degradation can lead to the formation of a homologous series of perfluorinated carboxylic acids (PFCAs). While direct photolysis (degradation by direct absorption of light) is less likely for saturated alcohols like 3-(Nonafluoro-tert-butyl)propan-1-ol, indirect photolysis in aqueous environments can occur. In this process, other molecules in the water absorb light and generate reactive species, such as hydroxyl radicals, which then degrade the fluorinated alcohol. The presence of substances like nitrate can promote photolysis, whereas dissolved organic carbon can inhibit it.

Hydrolytic Stability and Transformation Mechanisms

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a key degradation pathway for many organic compounds. However, the carbon-fluorine bond is exceptionally strong, rendering perfluorinated and highly fluorinated compounds like this compound generally resistant to hydrolysis under typical environmental pH conditions. Studies on fluorotelomer-based compounds have shown that while ester linkages in larger polymers can be susceptible to hydrolysis, yielding FTOHs, the FTOH molecule itself is hydrolytically stable. Therefore, direct hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Biotic Transformation Mechanisms

Microbial activity in various environmental compartments is a primary driver for the biodegradation of many organic pollutants. The unique structure of fluorinated compounds, however, presents challenges for microbial enzymes.

Microbial Degradation in Water, Soil, and Sediment Matrices

The biodegradation of fluorotelomer alcohols has been observed in various environmental matrices, including soil, river water, and activated sludge. Microbial consortia and isolated bacterial strains have demonstrated the ability to transform FTOHs. The rate and extent of this degradation can be influenced by factors such as the specific microbial populations present, nutrient availability, and the presence of other carbon sources. While specific studies on this compound are not available, its structure suggests it could be a substrate for microorganisms capable of degrading other FTOHs.

Elucidation of Biological Conversion Pathways (e.g., β-oxidation, Cytochrome P450 catalysis)

The primary biological conversion pathway for linear FTOHs is initiated by the oxidation of the alcohol group to an aldehyde and then to a carboxylic acid, forming a fluorotelomer carboxylic acid (FTCA). This is followed by a process analogous to the β-oxidation of fatty acids, where the molecule is progressively shortened, leading to the formation of shorter-chain PFCAs.

Another potential mechanism for the initial oxidation of the alcohol is through cytochrome P450 enzymes. These enzymes are known to be involved in the metabolism of a wide range of compounds, including alcohols and fluorinated drugs. The tert-butyl group in this compound might influence the efficiency of these enzymatic processes due to steric hindrance. Studies on the metabolism of compounds containing tert-butyl groups have shown that they can be subject to hydroxylation by cytochrome P450 enzymes.

Formation of Environmentally Persistent Per- and Polyfluoroalkyl Substances (PFAS)

A significant concern regarding the environmental degradation of FTOHs is their transformation into highly persistent PFAS, particularly perfluoroalkyl carboxylic acids (PFCAs). Both abiotic and biotic degradation pathways of FTOHs ultimately converge on the formation of PFCAs of varying chain lengths. For example, the biotransformation of 8:2 FTOH is known to produce perfluorooctanoic acid (PFOA).

The degradation of this compound is expected to follow a similar pattern, potentially leading to the formation of perfluorinated carboxylic acids. The branched structure of the nonafluoro-tert-butyl group may influence the specific transformation products, potentially leading to the formation of branched PFCAs. The extreme persistence of PFCAs in the environment is a major concern due to their potential for long-range transport, bioaccumulation, and toxicity.

Table of Research Findings on Fluorotelomer Alcohol Degradation

| Degradation Pathway | Key Findings | Relevant Compounds Studied |

| Abiotic | ||

| Atmospheric Oxidation | Degradation initiated by •OH radicals leads to the formation of PFCAs. | 4:2 FTOH, 6:2 FTOH, 8:2 FTOH |

| Aqueous Photolysis | Indirect photolysis mediated by reactive species can degrade FTOHs. | 8:2 FTOH |

| Hydrolysis | Generally stable under environmental conditions due to the strong C-F bond. | General FTOHs |

| Biotic | ||

| Microbial Degradation | Transformed by microbial consortia in soil, water, and sludge. | 6:2 FTOH, 8:2 FTOH |

| β-Oxidation Pathway | Primary pathway for the breakdown of the alkyl chain, leading to PFCAs. | 8:2 FTOH |

| Cytochrome P450 | Potential for initial oxidation of the alcohol group. | General alcohols, fluorinated drugs |

| Transformation Products | ||

| Persistent PFAS | Both abiotic and biotic degradation pathways lead to the formation of persistent PFCAs. | Various FTOHs |

Lack of Scientific Data Prevents Analysis of this compound Degradation

Safety Data Sheets for the compound, also known by its CAS Number 14115-49-2 and alternative name 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butan-1-ol, explicitly state that there is "No data available" for its persistence, degradability, and bioaccumulative potential. While hazardous decomposition products under fire conditions are listed as carbon monoxide and hydrogen fluoride, this information pertains to high-temperature combustion and does not describe environmental or biological degradation processes.

The available body of research on related fluorinated compounds, such as fluorotelomer alcohols (FTOHs) and tert-butyl alcohol (TBA), outlines general degradation mechanisms. For instance, FTOHs are known to undergo atmospheric and biological degradation to form various perfluorinated carboxylic acids (PFCAs). Similarly, the biodegradation of the non-fluorinated tert-butyl alcohol has been studied, with pathways involving hydroxylation and subsequent oxidation.

However, this compound possesses a unique structure—a nonafluoro-tert-butyl group attached to a propanol (B110389) chain—which differentiates it from more commonly studied fluorinated alcohols. Extrapolating the degradation pathways from these other compounds to this compound would be speculative and scientifically unfounded without direct experimental evidence.

Consequently, the specific information required to detail the environmental disposition and mechanistic degradation of this compound is not present in the current scientific literature. The identification of its degradation products and its contribution to the environmental fluorine mass balance remain unknown.

Comparative Analysis with Other Key Fluorinated Alcohol Classes

Distinctions from Perfluoro-tert-butyl Alcohol ((CF3)3COH) in Reactivity and Applications

The structural difference between 3-(nonafluoro-tert-butyl)propan-1-ol and its close analogue, perfluoro-tert-butyl alcohol ((CF3)3COH), leads to profound distinctions in their chemical reactivity and practical applications. The primary differentiating feature is the presence of a propane-1-ol moiety in the former, which includes a two-carbon alkyl spacer separating the hydroxyl group from the nonafluoro-tert-butyl group.

Reactivity:

The reactivity of the hydroxyl group is the central point of divergence. In perfluoro-tert-butyl alcohol, the three trifluoromethyl groups are directly attached to the carbinol carbon, exerting a powerful electron-withdrawing inductive effect. This effect dramatically increases the acidity of the hydroxyl proton, resulting in a pKa of approximately 5.4, which is comparable to that of carboxylic acids wikipedia.org. Consequently, the conjugate base, the nonafluoro-tert-butoxide anion, is highly stabilized and serves as a weakly coordinating anion in chemical synthesis wikipedia.org. This heightened acidity, combined with significant steric hindrance from the bulky (CF3)3C- group, renders the hydroxyl group in perfluoro-tert-butyl alcohol extremely non-nucleophilic.

Conversely, in this compound, the -(CH2)2- spacer effectively insulates the hydroxyl group from the strong inductive effect of the distant perfluorinated group. As a result, its acidity is expected to be much closer to that of a typical primary alcohol, such as 1-propanol (pKa ≈ 16). This structural arrangement makes the hydroxyl group in this compound significantly more nucleophilic and capable of participating in standard alcohol reactions such as esterification, etherification, and oxidation, from which perfluoro-tert-butyl alcohol is largely inert.

Applications:

These differences in reactivity dictate their distinct applications. Perfluoro-tert-butyl alcohol is valued for its unique properties stemming from its non-nucleophilic and acidic nature. It is utilized as a specialized solvent, particularly for reactions involving strong electrophiles or for activating hydrogen peroxide nih.gov. Its nine chemically equivalent fluorine atoms and modifiable hydroxyl group also make it a valuable building block for high-performance fluorine-19 magnetic resonance imaging (19F MRI) agents purdue.edu.

In contrast, this compound functions primarily as a synthetic building block or "fluorous ponytail." Its applications leverage the combination of a reactive primary alcohol "head" and a bulky, inert, and lipophobic perfluorinated "tail." This amphiphilic character makes it suitable for the synthesis of specialty surfactants, surface modifiers, and polymers where the incorporation of a bulky fluorinated moiety is desired to control surface energy, solubility, or phase separation properties.

Table 1: Comparative Properties of this compound and Perfluoro-tert-butyl Alcohol

| Property | This compound | Perfluoro-tert-butyl Alcohol ((CF3)3COH) |

| Alcohol Type | Primary | Tertiary |

| Spacer Present | Yes (-(CH2)2-) | No |

| Acidity (pKa) | ~16 (Estimated) | 5.4 wikipedia.org |

| Nucleophilicity | Moderate to High | Very Low / Non-nucleophilic |

| Primary Role | Synthetic Building Block / Fluorous Tag | Specialty Solvent / MRI Agent Precursor nih.govpurdue.edu |

Comparison with 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542) (HFIP) as a Promotor and Solvent

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a widely used fluorinated solvent renowned for its ability to promote a variety of chemical reactions. Its efficacy stems from a unique combination of properties: high polarity, strong hydrogen-bond donating ability, high ionizing power, and very low nucleophilicity acs.orgresearchgate.netnih.gov. A comparison with this compound highlights significant differences in their potential roles as solvents and promotors.

HFIP's two trifluoromethyl groups are adjacent to the hydroxyl-bearing carbon, leading to a pKa of 9.3 nih.gov. This acidity, coupled with its structure, makes it an exceptional hydrogen bond donor, capable of stabilizing cationic intermediates and activating electrophiles through hydrogen bonding networks acs.orgbohrium.com. These features allow HFIP to function as a "magic" solvent or promoter for challenging transformations, often replacing the need for Lewis or Brønsted acid catalysts acs.orgwikipedia.org.

This compound is not expected to share these promotional capabilities. The -(CH2)2- spacer greatly diminishes the electron-withdrawing influence on the hydroxyl group, resulting in a significantly lower acidity and weaker hydrogen-bond donating strength compared to HFIP. Furthermore, its hydroxyl group is substantially more nucleophilic, meaning it is more likely to participate in a reaction as a reagent rather than act as a non-innocent solvent like HFIP.

As a solvent, this compound possesses a large, bulky, and fluorous domain, which would dominate its solvation properties. While it may be effective at dissolving other highly fluorinated compounds or polymers, its larger size and lower polarity compared to HFIP would make it less effective at solvating and stabilizing the polar, ionic intermediates that are key to HFIP's promotional activity.

Table 2: Comparison of Solvent and Promoter Properties

| Property | This compound | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |

| Acidity (pKa) | ~16 (Estimated) | 9.3 nih.gov |

| Hydrogen Bond Donation | Weak | Strong researchgate.netnih.gov |

| Nucleophilicity | Moderate | Very Low acs.org |

| Polarity / Ionizing Power | Low to Moderate | High researchgate.net |

| Promotional Activity | Unlikely | High (stabilizes cations, activates electrophiles) acs.orgbohrium.com |

Contrasts with Fluorotelomer Alcohols (FTOHs) Regarding Environmental Fate and Degradation Mechanisms

Fluorotelomer alcohols (FTOHs), which have the general structure F(CF2)nCH2CH2OH, are an important class of polyfluoroalkyl substances (PFAS) that have come under scrutiny for their environmental impact. The primary concern with FTOHs is that they are recognized precursors to highly persistent and bioaccumulative perfluorocarboxylic acids (PFCAs) purdue.eduacs.orgresearchgate.net.

The degradation of FTOHs can occur through both atmospheric oxidation and microbial biotransformation purdue.eduacs.org. In these processes, the -CH2CH2OH portion of the molecule is oxidized, leading to intermediates that ultimately yield PFCAs, such as perfluorooctanoic acid (PFOA) from the degradation of 8:2 FTOH acs.orgnih.gov. This transformation pathway is a significant source of widespread PFCA contamination in the environment acs.orgacs.org.

The environmental fate of this compound is expected to be fundamentally different due to its branched perfluoroalkyl structure. Like FTOHs, the propanol (B110389) moiety is a potential site for microbial or chemical oxidation, which would likely lead to the formation of 3-(nonafluoro-tert-butyl)propanoic acid. However, the crucial distinction lies in the stability of the perfluoroalkyl group itself. The nonafluoro-tert-butyl group, (CF3)3C-, is exceptionally stable. Unlike the linear F(CF2)n- chain of FTOHs, the branched structure of the nonafluoro-tert-butyl group lacks the typical pathways for chain-shortening degradation. The tertiary carbon atom at its core shields the C-F bonds, making the entire moiety highly resistant to environmental degradation mechanisms that affect linear perfluoroalkyl chains. Therefore, it is not expected to degrade into the smaller, more mobile PFCAs like PFOA or perfluorobutanoic acid (PFBA), which is a key environmental concern associated with FTOHs.

Structure-Property Relationships within Diverse Fluorinated Propanol Frameworks

The chemical properties and applications of fluorinated alcohols are intimately linked to their molecular structure. Analyzing this compound within the context of other fluorinated propanols reveals clear structure-property relationships governed by the degree and location of fluorination, steric bulk, and the presence of hydrocarbon spacers.

Proximity of Fluorination to the Hydroxyl Group: This is the dominant factor influencing acidity and nucleophilicity. In perfluoro-tert-butyl alcohol and HFIP, the electron-withdrawing CF3 groups are directly attached to or are alpha to the carbinol carbon, respectively. This proximity leads to high acidity (low pKa) and low nucleophilicity. In this compound, the -(CH2)2- spacer insulates the -OH group, resulting in properties closer to a non-fluorinated primary alcohol: lower acidity and higher nucleophilicity.

Steric Hindrance: The extreme steric bulk of the (CF3)3C- group in perfluoro-tert-butyl alcohol directly shields the hydroxyl group, further reducing its reactivity and making it non-nucleophilic. While this compound also contains this bulky group, its placement at the end of a propyl chain makes the primary hydroxyl group far more accessible to reagents.

Nature of the Perfluoroalkyl Chain: The structure of the fluorinated "tail" dictates the environmental degradation pathway. The linear -(CF2)n- chain in FTOHs is susceptible to degradation pathways that result in the formation of persistent PFCAs acs.org. The branched, tertiary structure of the nonafluoro-tert-butyl group is exceptionally stable and is not expected to be a source of these problematic degradation products.

Hydrogen-Bonding Capability: The ability to act as a strong hydrogen-bond donor is critical for solvent-promoted reactions. This property is maximized in HFIP, where the acidic proton is sterically accessible and the molecule has high polarity. In contrast, the less acidic and bulkier structures of perfluoro-tert-butyl alcohol and this compound are much weaker hydrogen-bond donors, limiting their utility as reaction promoters in the same vein as HFIP.

Table 3: Summary of Structure-Property Relationships in Fluorinated Alcohols

| Compound | Key Structural Feature(s) | Resulting Properties |

| This compound | Bulky (CF3)3C- group; -(CH2)2- spacer | Primary alcohol reactivity; moderate nucleophilicity; low acidity; stable perfluoroalkyl group. |

| Perfluoro-tert-butyl Alcohol | (CF3)3C- group directly on carbinol carbon | Tertiary alcohol; very high acidity; non-nucleophilic; sterically hindered; stable perfluoroalkyl group. |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Two CF3 groups alpha to -OH | High acidity; strong H-bond donor; low nucleophilicity; high polarity; acts as reaction promoter. |

| Fluorotelomer Alcohols (FTOHs) | Linear F(CF2)n- chain; -CH2CH2- spacer | Primary alcohol reactivity; low acidity; degrades to form persistent PFCAs. |

Based on a comprehensive review of available scientific literature, there is currently insufficient public information to generate a detailed article on the future research directions and emerging trends specifically for the chemical compound this compound. While this compound is available commercially, dedicated research on its synthetic methodologies, analytical techniques, reaction networks, environmental fate, and novel applications is not readily found in the public domain.

The majority of accessible research focuses on the related compound, nonafluoro-tert-butyl alcohol (perfluoro-tert-butanol), which has a different chemical structure and distinct properties. Therefore, it is not scientifically accurate to extrapolate findings from nonafluoro-tert-butyl alcohol to this compound.

To provide a thorough and accurate article as requested, further research and publication on this compound across the specified areas of inquiry would be necessary. Without such foundational research, any attempt to address the outlined topics would be speculative and would not meet the required standards of scientific accuracy.

Q & A

Q. What are the recommended synthetic routes for 3-(Nonafluoro-tert-butyl)propan-1-ol, and how can purity be validated?

Methodological Answer: Synthesis typically involves fluorination of a precursor alcohol or alkylation with perfluorinated reagents. For example, perfluoro-tert-butyl derivatives are often synthesized via nucleophilic substitution using nonafluoro-tert-butyl iodide and a propanol derivative under inert conditions. Post-synthesis, purity is validated using:

- Gas Chromatography (GC): To confirm ≥99% purity (common for fluorinated alcohols) .

- 1H-NMR: To verify structural integrity, particularly the absence of proton signals in the perfluorinated region .

- Mass Spectrometry (MS): For molecular weight confirmation (expected m/z ~236.04 for C4F9OH derivatives) .

Q. What analytical techniques are critical for characterizing fluorinated alcohols like this compound?

Methodological Answer:

- 19F-NMR: Essential for identifying fluorine environments and confirming substitution patterns.

- FT-IR: Detects O-H stretches (broad ~3200 cm⁻¹) and C-F vibrations (strong ~1100–1250 cm⁻¹).

- Elemental Analysis: Validates C/F ratios, critical for perfluorinated compounds .

- Thermogravimetric Analysis (TGA): Assesses thermal stability, as fluorinated alcohols often degrade above 150°C .

Q. What safety protocols are recommended for handling fluorinated alcohols in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, fluoropolymer-coated aprons, and fume hoods to prevent skin/eye contact and inhalation .

- Storage: Keep in sealed containers under nitrogen to avoid moisture absorption and degradation.

- Waste Disposal: Follow EPA guidelines for fluorinated waste, as these compounds resist biodegradation .

Advanced Research Questions

Q. How can researchers mitigate solubility challenges when using this compound in aqueous reaction systems?

Methodological Answer: Fluorinated alcohols exhibit low aqueous solubility due to hydrophobic perfluoroalkyl chains. Strategies include:

Q. How should contradictory toxicity data for perfluorinated alcohols be resolved in environmental studies?

Methodological Answer: Contradictions often arise from differences in assay models or exposure durations. A systematic approach involves:

- Comparative Meta-Analysis: Aggregate data from in vitro (e.g., HepG2 cell assays) and in vivo (e.g., zebrafish models) studies to identify dose-response trends .

- Isomer-Specific Testing: Toxicity can vary with branching (e.g., linear vs. tert-butyl); use LC-MS to confirm structural consistency across studies .

- Environmental Persistence Studies: Track degradation products via HPLC-MS/MS to assess bioaccumulation potential .

Q. What experimental designs are optimal for studying the biological interactions of fluorinated alcohols?

Methodological Answer:

- Binding Assays: Use fluorescence quenching or surface plasmon resonance (SPR) to measure interactions with proteins (e.g., serum albumin) .

- Metabolic Profiling: Incubate with liver microsomes and analyze metabolites via UPLC-QTOF-MS to identify oxidation pathways .

- Cytotoxicity Screening: Employ MTT assays on cell lines (e.g., HEK293) with EC50 calculations and controls for solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.